molecular formula C9H13Cl2IN2O B1395579 (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride CAS No. 213764-92-2

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride

Cat. No.: B1395579
CAS No.: 213764-92-2
M. Wt: 363.02 g/mol
InChI Key: ZJVVFYWEBSHGBV-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H13Cl2IN2O and its molecular weight is 363.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azetines - Azetidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVFYWEBSHGBV-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CC(=CN=C2)I.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217837-17-6
Record name Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 2
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 5
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 6
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Customer
Q & A

Q1: How does 5-Iodo-A-85380 dihydrochloride interact with its target and what are the downstream effects?

A: 5-Iodo-A-85380 dihydrochloride acts as a selective agonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs) [, ]. Upon binding to these receptors located on the presynaptic membrane of neurons, it triggers a series of downstream events:

  • Membrane Depolarization: Activation of α4β2 nAChRs by 5-Iodo-A-85380 dihydrochloride leads to the influx of cations, primarily sodium ions, into the neuron. This influx causes depolarization of the neuronal membrane. []
  • Calcium Influx: Membrane depolarization further activates voltage-gated calcium channels, leading to an influx of calcium ions into the presynaptic terminal. []
  • Neurotransmitter Release: The increase in intracellular calcium concentration acts as a signal for the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane. This fusion releases neurotransmitters, such as glutamate, aspartate, and GABA, into the synaptic cleft. [, ]

Q2: How does β-amyloid (Aβ) impact the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release?

A: Research suggests that β-amyloid (Aβ), a peptide implicated in Alzheimer's disease, can modulate the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release in a concentration-dependent manner [, ]:

  • High Aβ Concentrations: High concentrations of Aβ (e.g., 100 nM in vitro) have been shown to inhibit the release of glutamate, aspartate, and GABA evoked by 5-Iodo-A-85380 dihydrochloride [, ]. This inhibitory effect suggests that Aβ might interfere with the function of α4β2 nAChRs or downstream signaling pathways involved in neurotransmitter release.
  • Low Aβ Concentrations: Interestingly, lower concentrations of Aβ have not demonstrated the same inhibitory effect. For example, 10 nM Aβ did not affect 5-Iodo-A-85380 dihydrochloride-induced GABA release in vitro [].

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